6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one
Overview
Description
6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one is a type of thienopyrimidine . Thienopyrimidines are known for their various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer .
Synthesis Analysis
Thienopyrimidines can be synthesized from 2-amino-3-carboethoxythiophene . A series of 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones were prepared as potentially pleiotropic anticancer drugs . The synthesis involves variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno[2,3-d]pyrimidine fragment, enlarged by additional rings of different size and substitution .Molecular Structure Analysis
The molecular structure of 6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one is characterized by a thieno[2,3-d]pyrimidine fragment . The structure can be enlarged by additional rings of different size and substitution .Chemical Reactions Analysis
The uncatalyzed, thermal N-inversion reactions were studied of pyrimidin-4(3H)-imine . A series of efficacious and novel strategies for the synthesis of thienopyrimidines starting from 2-amino-3-carboethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene has been developed .Scientific Research Applications
Antitubercular Agent Development
6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their potential as antitubercular agents. Some compounds in this class have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, with minimal cytotoxicity to human cell lines . This suggests their potential for further development as treatments for tuberculosis.
Anti-Cancer Activity
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been designed to target VEGFR-2, a key protein involved in angiogenesis, which is the process of new blood vessel formation often upregulated in cancers. These compounds have demonstrated strong anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One compound, in particular, showed promising results by inducing cell cycle arrest and promoting apoptosis in cancer cells .
Molecular Docking and Dynamics
The interaction of thieno[2,3-d]pyrimidin-4(3H)-one derivatives with biological targets has been studied using computational techniques like molecular docking and dynamics simulations. These studies help in understanding the binding conformation and energetic features of the compound-target complex, providing insights that are valuable for drug design .
Computational ADMET and Toxicity Studies
Before advancing to clinical trials, it’s crucial to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of potential drugs. Computational studies have been conducted on thieno[2,3-d]pyrimidin-4(3H)-one derivatives to predict their drug-likeness and possible toxic effects, which is an essential step in the drug development process .
Synthesis Optimization
Efficient synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-one derivatives are being developed to improve yields and reduce reaction times. This includes optimizing reaction parameters like temperature and time, which is crucial for large-scale production and commercialization of these compounds .
Drug Design and Development
The structural and electronic properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been explored through Density Functional Theory (DFT) studies. These insights are instrumental in designing new compounds with improved pharmacological profiles .
Protein-Ligand Interaction Profiling
Understanding the 3D interactions between thieno[2,3-d]pyrimidin-4(3H)-one derivatives and their biological targets is key for drug design. Protein-ligand interaction profiling helps in identifying the key amino acids involved in binding and can guide modifications to enhance drug efficacy .
Essential Dynamics Studies
The dynamics of protein-ligand complexes are studied using techniques like principal component analysis (PCA), which describes the protein movements at various spatial scales. This is important for ensuring the stability and proper function of the potential drug within the biological system .
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Mode of Action
It’s known that some thieno[2,3-d]pyrimidin-4(3h)-ones exhibit significant antimycobacterial activity
Biochemical Pathways
Thieno[2,3-d]pyrimidin-4(3h)-ones have been associated with antimycobacterial activity , suggesting they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium species.
Result of Action
Thieno[2,3-d]pyrimidin-4(3H)-ones, including 6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one, have been found to exhibit antimycobacterial activity . Some of these compounds have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG
properties
IUPAC Name |
6-nitro-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O3S/c10-5-3-1-4(9(11)12)13-6(3)8-2-7-5/h1-2H,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIINYBBWNXMCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480928 | |
Record name | 6-NITROTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one | |
CAS RN |
56844-41-8 | |
Record name | 6-NITROTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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